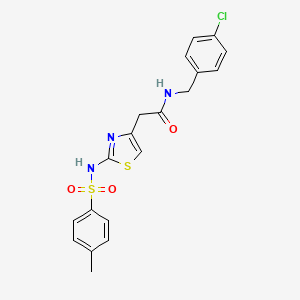
N-(4-クロロベンジル)-2-(2-(4-メチルフェニルスルホンアミド)チアゾール-4-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O3S2 and its molecular weight is 435.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
チアゾール誘導体は、問題の化合物も含め、抗菌剤としての可能性について研究されてきました。 それらは、細菌の脂質生合成を阻害するか、または他のメカニズムによって病原体の薬剤耐性を克服することができます 。 これにより、特に抗生物質耐性が懸念される時代において、新しい抗生物質の開発に役立ちます。
抗癌活性
この化合物の誘導体は、特にMCF7などの乳癌細胞株に対して、抗増殖剤として有望であることが示されています 。 癌細胞の増殖を阻害する能力は、化学療法薬として活用され、癌治療の新しい道を開く可能性があります。
分子モデリング
チアゾール誘導体の分子ドッキング研究は、様々な受容体との結合様式を理解するために実施されてきました 。 このアプリケーションは、合理的な創薬において極めて重要であり、研究者はこれらの化合物が生物学的標的にどのように相互作用し、その活性をどのように影響するかを予測することができます。
薬剤耐性研究
チアゾール誘導体の研究は、癌細胞や病原体がどのように薬剤耐性を発達させるかを理解することにも貢献しています 。 作用機序と耐性を分析することで、これらの課題を克服するための新しい戦略を考案することができます。
薬理学的検討
チアゾール誘導体の薬理活性は、抗菌性や抗癌性に限定されません。 それらは、抗炎症、抗真菌、抗結核、抗腫瘍活性を持つことが報告されています 。 この幅広い薬理学的効果により、それらは現在進行中の研究と創薬の豊かな対象となっています。
分析化学
チアゾール誘導体の物理化学的性質と分光分析データは、分析化学の分野で重要です 。 これらの性質を理解することは、様々な製剤におけるこれらの化合物の同定、定量化、および品質管理に役立ちます。
医薬品化学
医薬品化学において、この化合物の誘導体は、その薬効について研究されています。 特にチアゾール核は、重要な生物学的活性を付与する重要な構造的特徴であり、新しい治療薬の開発のターゲットとなっています .
生物活性
N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological implications.
- Molecular Formula : C19H18ClN3O3S2
- Molecular Weight : 435.94 g/mol
- IUPAC Name : N-[(4-chlorophenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole moieties. For instance, chloroacetamides similar to N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide have shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi such as Candida albicans . The presence of halogenated phenyl groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Anticancer Activity
The thiazole derivatives have also been investigated for their anticancer properties. Compounds with similar structures have demonstrated inhibitory effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of these compounds with cellular targets are essential for their therapeutic potential.
Study 1: Antimicrobial Efficacy
A quantitative structure-activity relationship (QSAR) analysis was conducted on a series of chloroacetamides, revealing that those with para-substituted phenyl rings exhibited superior antimicrobial activity. The study confirmed that N-(4-chlorophenyl) derivatives were particularly effective due to their ability to disrupt bacterial cell membranes .
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against MRSA |
|---|---|---|---|
| N-(4-chlorobenzyl)-2-acetamide | Moderate | High | High |
| N-(3-bromophenyl)-2-acetamide | Low | Moderate | High |
| N-(4-fluorophenyl)-2-acetamide | High | High | Moderate |
Study 2: Inhibition of Acetylcholinesterase
Research has indicated that thiazole-based compounds can serve as acetylcholinesterase inhibitors, which is relevant in the context of Alzheimer's disease treatment. Compounds structurally related to N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide showed promising results in inhibiting acetylcholinesterase activity, suggesting potential applications in neurodegenerative disease therapies .
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-13-2-8-17(9-3-13)28(25,26)23-19-22-16(12-27-19)10-18(24)21-11-14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPOKGGQMJJODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














